molecular formula C9H8F3N3O B13326584 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B13326584
M. Wt: 231.17 g/mol
InChI Key: RCFVLNGUYNCPSK-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a furan ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-pyrazole-4-amine
  • 5-(Furan-2-yl)-1H-pyrazole-4-amine
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine

Uniqueness

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the furan ring, pyrazole ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3N3O

Molecular Weight

231.17 g/mol

IUPAC Name

5-(furan-2-yl)-1-methyl-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C9H8F3N3O/c1-15-7(5-3-2-4-16-5)6(13)8(14-15)9(10,11)12/h2-4H,13H2,1H3

InChI Key

RCFVLNGUYNCPSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CO2

Origin of Product

United States

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